molecular formula C22H19N5O4 B7699058 3-(furan-2-yl)-5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-1,2,4-oxadiazole

3-(furan-2-yl)-5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-1,2,4-oxadiazole

Cat. No. B7699058
M. Wt: 417.4 g/mol
InChI Key: ZUYYWLBLWMSSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(furan-2-yl)-5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 3-(furan-2-yl)-5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with various molecular targets in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to possess potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. The compound has also been reported to possess anticonvulsant activity by blocking voltage-gated sodium channels in the brain. In addition, it has been shown to possess antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(furan-2-yl)-5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-1,2,4-oxadiazole in lab experiments is its potent biological activity. The compound has been shown to exhibit a wide range of biological activities, which makes it a potential candidate for drug development. However, one of the major limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions that can be explored with 3-(furan-2-yl)-5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-1,2,4-oxadiazole. One of the potential areas of research is the development of novel drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and epilepsy. Another potential area of research is the modification of the compound to improve its solubility and bioavailability. Additionally, the compound can be further studied to elucidate its mechanism of action and molecular targets in the body.

Synthesis Methods

The synthesis of 3-(furan-2-yl)-5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-furoic acid hydrazide with 3-nitro-4-(4-phenylpiperazin-1-yl)aniline in the presence of phosphorous oxychloride. The resulting product is then subjected to cyclization using acetic anhydride to obtain the final compound.

Scientific Research Applications

3-(furan-2-yl)-5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, anticancer, anticonvulsant, and antimicrobial activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-(furan-2-yl)-5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c28-27(29)19-15-16(22-23-21(24-31-22)20-7-4-14-30-20)8-9-18(19)26-12-10-25(11-13-26)17-5-2-1-3-6-17/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYYWLBLWMSSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CO5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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